molecular formula C10H10O3 B1601109 Methyl 2-phenyloxirane-2-carboxylate CAS No. 98324-47-1

Methyl 2-phenyloxirane-2-carboxylate

Cat. No.: B1601109
CAS No.: 98324-47-1
M. Wt: 178.18 g/mol
InChI Key: CWQYVTPJYUNQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group

Mechanism of Action

Target of Action

Methyl 2-phenyloxirane-2-carboxylate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in syntheses of numerous organic compounds and pharmaceutical substances .

Mode of Action

The compound can undergo reactions typical of epoxides, such as ring-opening reactions or nucleophilic attacks at the oxirane ring. During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds. This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .

Biochemical Pathways

This compound plays a role in the synthesis of other complex organic molecules. For example, its derivatives are used in diastereoselective Friedel-Crafts cyclization reactions to produce substances like 2-Substituted 1-Phenyl-1,2,3,4-tetrahydronaphthalenes. These reactions are significant in creating various organic compounds with high selectivity and yield.

Pharmacokinetics

The compound’s physical and chemical properties, such as its solubility and boiling point, can influence its bioavailability

Result of Action

This compound and its derivatives have been studied for their potential in affecting blood glucose levels. Certain oxirane-2-carboxylic acids show remarkable blood glucose lowering activities in fasted rats, indicating their potential utility in diabetic treatment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable but decomposes when exposed to light and heat . Therefore, it should be stored in a cool and dark environment to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenyloxirane-2-carboxylate can be synthesized through the Darzens reaction, which involves the condensation of aldehydes or ketones with α-halo esters in the presence of a base such as sodium ethoxide or sodium amide . The reaction typically proceeds under mild conditions and results in the formation of the glycidic ester.

Industrial Production Methods

Industrial production of this compound often involves the same Darzens reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid is commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Phenylacetone: Formed through hydrolysis.

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Formed through reduction of the ester group.

    Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-phenyloxirane-2-carboxylate finds extensive applications in various scientific research domains:

Comparison with Similar Compounds

Methyl 2-phenyloxirane-2-carboxylate can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their applications and behavior in chemical reactions.

Properties

IUPAC Name

methyl 2-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9(11)10(7-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQYVTPJYUNQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503746
Record name Methyl 2-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98324-47-1
Record name Methyl 2-phenyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized according to a literature method (Whitman Tetrahedron 1985, 41, 1183). To a mixture of 2-phenylacrylic acid methyl ester (7.92 g, 45 mmol) in 60 ml of methylene chloride was added mCPBA (13.1 g, 58.5 mmol) and the reaction was stirred at 45° C. overnight. The reaction mixture was then filtered and the solid was washed with methylene chloride. The filtrate was washed three times with 50 ml of equal parts solution consisting of saturated Na2S2O3 and saturated NaHCO3. The organic layer was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure to afford the title compound in greater than 95% purity according to 1H NMR (85% yield). 1H NMR (CDCl3, 300 MHz) δ: 7.50-7.30 (m, 5H), 4.22 (q, J=7.2 Hz, 2H), 3.40 (d, J,=7.1 Hz, 1H), 2.95 (d, J=7.1 Hz, 1H), 1.26 (t, J=7.2 Hz, 3H) ppm.
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-phenyloxirane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-phenyloxirane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-phenyloxirane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-phenyloxirane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-phenyloxirane-2-carboxylate
Reactant of Route 6
Methyl 2-phenyloxirane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.